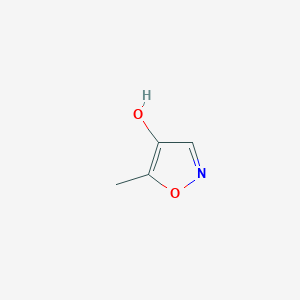

5-Methylisoxazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-4(6)2-5-7-3/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSBXLSJEYWGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylisoxazol 4 Ol and Its Derivatives

Classical and Contemporary Synthetic Routes for Isoxazolols

The synthesis of isoxazolols, which are hydroxyl-substituted isoxazoles, can be achieved through various synthetic pathways. The position of the hydroxyl group and other substituents on the isoxazole (B147169) core significantly influences the choice of the synthetic method.

Cyclization Reactions for Isoxazole Ring Formation

Cyclization reactions represent a fundamental approach to constructing the isoxazole ring. These methods typically involve the formation of the heterocyclic ring from an acyclic precursor containing the necessary atoms in a suitable arrangement.

A widely utilized strategy for the synthesis of 3-isoxazolols involves the condensation of β-keto esters with hydroxylamine (B1172632). cdnsciencepub.comresearchgate.netnih.govacs.org This reaction, however, is often complicated by the formation of the isomeric 5-isoxazolones as byproducts. nih.govacs.org The regioselectivity of the reaction is highly dependent on the reaction conditions, particularly the pH. cdnsciencepub.comresearchgate.netcdnsciencepub.com

For instance, the reaction of β-ketoesters with hydroxylamine can yield both 3-isoxazolols and 5-isoxazolones. cdnsciencepub.com It has been demonstrated that maintaining a pH of approximately 10 throughout the reaction, followed by quenching with a strong mineral acid, can suppress the formation of the 5-isoxazolone byproduct and favor the synthesis of 3-isoxazolols. cdnsciencepub.comcdnsciencepub.com This method has been successfully applied to the synthesis of various 3-isoxazolols, including those that were previously difficult to obtain through direct condensation. cdnsciencepub.com

A study focused on the synthesis of 5-substituted 3-isoxazolols developed a three-step procedure starting from carboxylic acid derivatives. nih.govacs.org This method involves the conversion of carboxylic acids into acyl Meldrum's acids, which then undergo aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form N,O-diBoc-protected β-keto hydroxamic acids. Subsequent treatment with hydrochloric acid leads to the cyclization to the desired 5-substituted 3-isoxazolols without the formation of isomeric byproducts. nih.govacs.org

Table 1: Synthesis of 3-Isoxazolols from β-Ketoesters and Hydroxylamine

| β-Ketoester | Reaction Conditions | Major Product | Reference |

| Ethyl acetoacetate | pH ~10, then acid quench | 5-Methyl-3-isoxazolol | cdnsciencepub.comcdnsciencepub.com |

| Ethyl 2-methylacetoacetate | Alkaline conditions | 4,5-Dimethyl-3-isoxazolol | cdnsciencepub.com |

| Acyl Meldrum's acids | 1. N,O-diBoc-hydroxylamine2. HCl | 5-Substituted 3-isoxazolols | nih.govacs.org |

Intramolecular cyclization of appropriately functionalized acyclic precursors is another powerful strategy for the synthesis of isoxazoles. This approach often provides high regioselectivity and allows for the introduction of diverse substituents onto the isoxazole ring.

One such method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org Treatment of these precursors with electrophiles like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr) under mild conditions affords a variety of 3,5-disubstituted 4-halo(seleno)isoxazoles in good to excellent yields. acs.org The resulting 4-iodoisoxazoles can be further functionalized using palladium-catalyzed cross-coupling reactions to generate highly substituted isoxazoles. nih.gov

Another intramolecular approach involves the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which provides a route to substituted isoxazoles under moderate reaction conditions. organic-chemistry.org This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org Similarly, a one-pot oxidation and cyclization sequence starting from propargylamines has been developed. organic-chemistry.org This process involves the oxidation of propargylamines to the corresponding oximes, followed by a copper(I) chloride-mediated intramolecular cyclization to yield 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org The reaction proceeds with high functional group compatibility and is scalable. organic-chemistry.org

Furthermore, the intramolecular cyclization of propargylic N-hydroxylamines has been explored for the synthesis of isoxazole derivatives. rsc.org For example, gold(I)-catalyzed intramolecular cyclization of these precursors leads to the formation of 4-isoxazolines. rsc.org

Table 2: Intramolecular Cyclization Routes to Isoxazoles

| Precursor | Catalyst/Reagent | Product Type | Reference |

| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂, PhSeBr | 4-Halo(seleno)isoxazoles | nih.govacs.org |

| α,β-Acetylenic oximes | AuCl₃ | Substituted isoxazoles | organic-chemistry.org |

| Propargylamines | m-CPBA, CuCl | 5-Substituted and 3,5-disubstituted isoxazoles | organic-chemistry.org |

| Propargylic N-hydroxylamines | Au(I) catalyst | 4-Isoxazolines | rsc.org |

1,3-Dipolar Cycloaddition Strategies in Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction, particularly the Huisgen cycloaddition, is a cornerstone of heterocyclic synthesis and provides a powerful and versatile method for constructing the isoxazole ring. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene. wikipedia.orgnanobioletters.com

The reaction of nitrile oxides with alkynes is a direct and efficient route to isoxazoles. ijpcbs.comnih.gov Nitrile oxides can be generated in situ from various precursors, including aldoximes, primary nitro compounds, and hydroxyiminoyl halides. ijpcbs.com The cycloaddition of a nitrile oxide with a terminal or internal alkyne yields the corresponding substituted isoxazole. ijpcbs.comtandfonline.com

Similarly, the cycloaddition of nitrile oxides with olefins (alkenes) leads to the formation of isoxazolines, which are dihydroisoxazoles. ijpcbs.comtandfonline.com These isoxazolines can be valuable intermediates and can sometimes be oxidized to the corresponding isoxazoles. The choice of dipolarophile (alkyne or alkene) determines the final product. ijpcbs.com This methodology has been widely applied in the synthesis of various isoxazole-containing compounds, including sugar conjugates and β-lactam hybrids. tandfonline.comcdnsciencepub.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as performing the cycloaddition under solvent-free ball-milling conditions or using recyclable catalysts. nih.govtandfonline.com For example, a scalable, solvent-free mechanochemical synthesis of 3,5-isoxazoles has been developed using terminal alkynes and hydroxyimidoyl chlorides, with the option of a recyclable Cu/Al₂O₃ nanocomposite catalyst. nih.gov

A key aspect of 1,3-dipolar cycloaddition reactions is their regioselectivity and stereoselectivity, which determines the orientation of the dipole and dipolarophile in the resulting cycloadduct. wikipedia.org In the context of nitrile oxide cycloadditions, both electronic and steric factors play a crucial role in directing the outcome of the reaction. nih.gov

The regioselectivity of the cycloaddition of nitrile oxides to unsymmetrical alkynes or alkenes is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. tandfonline.commdpi.com Generally, the reaction proceeds in a way that leads to the formation of the regioisomer with the most favorable orbital overlap. tandfonline.com For instance, the reaction of nitrile oxides with terminal alkynes typically yields 3,5-disubstituted isoxazoles. nih.gov

Stereoselectivity is particularly important when the dipolarophile is chiral or contains stereogenic centers. The cycloaddition can proceed with a high degree of diastereoselectivity, leading to the preferential formation of one diastereomer over another. tandfonline.com For example, the cycloaddition of nitrile oxides to allylic alcohols has been shown to proceed with good diastereoselectivity, which can be influenced by factors such as hydrogen bonding and metal chelation. tandfonline.comtandfonline.com The use of a magnesium salt, for instance, can lead to excellent regioselectivity and good diastereoselectivity in the cycloaddition of a nitrile oxide to 1,5-hexadien-3-ol (B146999) through a chelation effect. tandfonline.comtandfonline.com Computational studies, such as those using density functional theory (DFT), have been employed to understand and predict the regio- and stereochemical outcomes of these cycloadditions. rsc.org

Synthesis of Specifically Substituted 5-Methylisoxazol-4-ol Analogs

The synthesis of specifically substituted analogs of this compound often involves multi-step sequences starting from readily available precursors. One common strategy is the functionalization of a pre-formed isoxazole ring. For instance, derivatives such as [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanol (B63605) are synthesized through the condensation of chlorophenyl precursors with hydroxylamine derivatives. Another approach involves the reduction of 5-methylisoxazole-4-carboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield the corresponding hydroxymethyl derivatives.

A patented process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, a related derivative, outlines a five-step synthesis starting from ethylacetoacetate, triethylorthoformate, and acetic anhydride. google.com This process involves the formation of ethyl ethoxymethyleneacetoacetic ester, followed by cyclization with hydroxylamine sulfate (B86663) to yield ethyl-5-methylisoxazole-4-carboxylate. Subsequent hydrolysis, conversion to the acid chloride, and reaction with trifluoromethyl aniline (B41778) produce the final product. google.com

Furthermore, amide derivatives can be obtained by coupling 5-methyl-3-phenylisoxazole-4-carboxylic acid with various amines using coupling agents like HBTU or HATU. core.ac.uk Alkylation of these amides can lead to the formation of quaternary ammonium (B1175870) salts. core.ac.uk Nitration of a substituted phenyl ring attached to the isoxazole core has also been demonstrated, showcasing the potential for further functionalization. core.ac.uk

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of isoxazole rings. Both transition-metal catalysis and organocatalysis have been successfully employed.

Transition-Metal Catalysis for Isoxazole Ring Construction

Transition metals are pivotal in modern organic synthesis, facilitating a wide range of transformations with high efficiency and selectivity. mdpi.com In the context of isoxazole synthesis, transition metal catalysis has been instrumental in developing efficient synthetic routes to densely functionalized isoxazoles. researchgate.netnortheastern.edu These methods often allow for complete control over regioselectivity by carefully choosing the metal catalyst and reaction partners. northeastern.edu

Commonly used transition metals include copper (I) and ruthenium (II), which are often employed in [3+2] cycloaddition reactions. researchgate.netrsc.org For example, a one-pot, three-component Sonogashira coupling-cycloaddition sequence utilizing a palladium catalyst allows for the synthesis of 3,4,5-trisubstituted isoxazoles from acid chlorides, terminal alkynes, and hydroximinoyl chlorides. organic-chemistry.org Another approach involves a sequential four-step process using iron and palladium catalysts to synthesize trisubstituted isoxazoles from propargylic alcohols. organic-chemistry.org

Recent advancements have also focused on the site-selective functionalization of pre-existing isoxazole rings via transition metal-mediated C-H activation. researchgate.net This strategy is highly appealing as it retains the valuable isoxazole core while allowing for the introduction of various functional groups. researchgate.net

Organocatalysis and Metal-Free Catalysis in Isoxazolone Synthesis

While transition-metal catalysis is powerful, concerns about cost, toxicity, and waste have driven the development of organocatalytic and metal-free alternatives. researchgate.netrsc.org Organocatalysts have emerged as a robust and sustainable option due to their stability, low toxicity, and metal-free nature. ias.ac.in

Several organocatalytic methods have been developed for the synthesis of isoxazol-5(4H)-ones, which are related structures. For instance, L-valine has been used to promote the three-component cyclo-condensation of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes. ias.ac.in Other organocatalysts like DABCO and 2-aminopyridine (B139424) have also been employed in three-component reactions to produce isoxazol-5(4H)-ones in aqueous or ethanolic media. researchgate.net Lipase has been utilized as a biocatalyst for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones at room temperature in water. researchgate.net

Metal-free approaches often rely on the in-situ generation of nitrile oxides from aldoximes, which then undergo cycloaddition reactions. arkat-usa.org Hypervalent iodine reagents have proven to be effective for this purpose. arkat-usa.org For example, a metal-free route for the synthesis of pyrazole-tethered isoxazole derivatives has been developed using diacetoxyiodobenzene. arkat-usa.org

Green Chemistry Principles Applied to Isoxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of isoxazoles.

Solvent-Free and Aqueous Medium Reaction Conditions

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for isoxazole synthesis have been adapted to aqueous conditions. For example, 5-arylisoxazole derivatives can be synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without a catalyst. nih.govmdpi.comnih.gov Similarly, 3,4,5-trisubstituted isoxazoles can be prepared in water via a [3+2] cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds under mild basic conditions. beilstein-journals.org

Solvent-free, or solid-state, reactions represent another green approach, often facilitated by techniques like ball-milling. A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions. nih.govrsc.orgnih.gov Microwave irradiation has also been used to achieve solvent-free synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. dntb.gov.uaresearchgate.net

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and lead to cleaner reactions. tsijournals.comabap.co.in

Microwave-assisted synthesis has been successfully applied to the preparation of various isoxazole derivatives. nveo.org For instance, the synthesis of isoxazole derivatives from chalcones can be achieved under microwave irradiation, leading to shorter reaction times and higher yields compared to conventional heating. tsijournals.comnveo.org A one-pot, three-component synthesis of 3,4,5-substituted isoxazoles under microwave heating has also been reported, reducing reaction times from days to minutes. organic-chemistry.org

Ultrasound-assisted synthesis, or sonochemistry, is another eco-friendly method that enhances reaction efficiency. scilit.com This technique has been used to synthesize 3-methyl-4-arylmethylene isoxazole-5(4H)-one derivatives in aqueous media using imidazole (B134444) as a catalyst. orgchemres.org The combination of ultrasound and an organocatalyst like pyridine (B92270) has been used for the one-pot, three-component synthesis of diverse isoxazole derivatives in aqueous ethanol. nih.gov Furthermore, a one-pot, three-step methodology for synthesizing 3,5-disubstituted isoxazoles under ultrasonic irradiation in aqueous media has been developed, utilizing cerium (IV) ammonium nitrate (B79036) (CAN) as an oxidant. nih.gov

Table of Reaction Conditions for Isoxazole Synthesis

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]methanol |

| 5-methylisoxazole-4-carboxylic acid |

| Lithium aluminum hydride |

| Sodium borohydride |

| 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide |

| Ethylacetoacetate |

| Triethylorthoformate |

| Acetic anhydride |

| Ethyl ethoxymethyleneacetoacetic ester |

| Hydroxylamine sulfate |

| Ethyl-5-methylisoxazole-4-carboxylate |

| Trifluoromethyl aniline |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

| HBTU |

| HATU |

| Isoxazole |

| 3-(dimethylamino)-1-arylprop-2-en-1-ones |

| Hydroxylamine hydrochloride |

| 1,3-diketones |

| β-ketoesters |

| β-ketoamides |

| Chalcones |

| Imidazole |

| Pyridine |

| Cerium (IV) ammonium nitrate |

| L-valine |

| Alkylacetoacetates |

| Aldehydes |

| DABCO |

| 2-aminopyridine |

| Lipase |

| 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones |

| Diacetoxyiodobenzene |

| Copper (I) |

| Ruthenium (II) |

| Acid chlorides |

| Terminal alkynes |

| Hydroximinoyl chlorides |

Multi-Component Reactions for Diverse Isoxazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies for the creation of complex molecules, such as isoxazole derivatives, in a single step from three or more starting materials. ufms.br This approach is characterized by its procedural simplicity, high atom economy, and the ability to generate a diverse range of products with high selectivity and yield. scielo.br The synthesis of isoxazol-5(4H)-one derivatives, for instance, has been effectively achieved through a one-pot, three-component reaction involving substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.net

Various catalysts have been employed to facilitate these reactions, including acidic ionic liquids, which have demonstrated the ability to produce isoxazol-5(4H)-ones in yields ranging from 20-96%. scielo.br Other catalysts such as pyruvic acid in an aqueous medium, and even natural catalysts like fruit juices (Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta), have been successfully utilized, highlighting the move towards greener and more sustainable synthetic protocols. nih.govresearchgate.netias.ac.in The use of pyruvic acid, for example, offers an environmentally friendly and biodegradable option for the synthesis of 4H-isoxazol-5-one derivatives. ias.ac.in

The general mechanism for these MCRs typically involves the initial formation of an intermediate from the reaction of the β-ketoester (e.g., ethyl acetoacetate) and hydroxylamine hydrochloride, which then condenses with an aldehyde. researchgate.netias.ac.in The choice of catalyst can significantly influence the reaction conditions and outcomes. For instance, some reactions are carried out under reflux, while others can proceed at room temperature or with the assistance of ultrasound irradiation. scielo.brias.ac.in

A variety of substituted isoxazole derivatives have been synthesized using MCRs, demonstrating the versatility of this method. The table below provides examples of derivatives synthesized through a fruit juice-mediated MCR. nih.govresearchgate.net

| Aldehyde Reactant | Catalyst (Fruit Juice) | Product |

| Benzaldehyde | Cocos nucifera L. | 3-Methyl-4-benzylidene-isoxazol-5(4H)-one |

| 4-Chlorobenzaldehyde | Solanum lycopersicum L. | 4-(4-Chlorobenzylidene)-3-methyl-isoxazol-5(4H)-one |

| 4-Methylbenzaldehyde | Citrus limetta | 3-Methyl-4-(4-methylbenzylidene)-isoxazol-5(4H)-one |

| 3-Nitrobenzaldehyde | Cocos nucifera L. | 3-Methyl-4-(3-nitrobenzylidene)-isoxazol-5(4H)-one |

This table showcases a selection of isoxazole derivatives synthesized via a one-pot, three-component reaction using different substituted aldehydes and natural catalysts.

Continuous Flow Synthesis of Isoxazolol Systems

Continuous flow chemistry has emerged as a powerful technique for the synthesis of isoxazole and isoxazolol systems, offering significant advantages over traditional batch processing. innovation.ca This methodology allows for safer, more efficient, and scalable production by performing reactions in a continuously flowing stream through a reactor. innovation.ca The high surface-to-volume ratio in flow reactors enables superior heat and mass transfer, leading to better reaction control, reduced reaction times, and improved yields and selectivity. innovation.ca

One notable application of continuous flow synthesis is the preparation of isoxazoles from the Friedel-Crafts acylation of alkynes and subsequent azide (B81097) conjugate addition, followed by a photochemical-thermal reaction sequence. nih.gov This integrated two-unit flow system demonstrates the potential for multi-step syntheses in a continuous manner. nih.gov Another significant development is the continuous flow approach for generating alkynes from isoxazolones under diazotization conditions. rsc.org This method overcomes the limitations of batch mode, such as variable yields and safety concerns due to the exothermic nature of the reaction and the release of toxic gases, delivering alkyne products with high productivity. rsc.org

The thermal Baldwin rearrangement, a process for converting 2,3-dihydroisoxazoles into acyl aziridines, has also been significantly improved by transitioning to a continuous flow process. nih.gov This shift resulted in higher yields, shorter reaction times, and improved diastereoselectivities compared to batch synthesis. nih.gov The robustness and scalability of the flow procedure were demonstrated by successfully performing gram-scale syntheses. nih.gov

The key advantages of employing continuous flow for isoxazolol systems include:

Enhanced Safety: Better control over reaction parameters, especially for highly exothermic or hazardous reactions. innovation.carsc.org

Increased Efficiency: Reduced reaction times and higher throughput. innovation.canih.gov

Improved Yield and Selectivity: Precise control over temperature, pressure, and mixing leads to cleaner reactions. innovation.ca

Scalability: Straightforward scaling from laboratory to industrial production. innovation.canih.gov

These attributes position continuous flow synthesis as a pivotal technology for the future of chemical manufacturing, including the production of isoxazole-based compounds. innovation.carsc.org

Derivatization Strategies for this compound and Its Analogs

Alkylation and Acylation Reactions on the Isoxazole Core

Alkylation and acylation are fundamental derivatization strategies for modifying the isoxazole core, enabling the introduction of a wide variety of functional groups. These reactions typically occur at the nitrogen or oxygen atoms of the isoxazole ring, or at a sufficiently acidic carbon position.

In the case of isoxazol-5(4H)-ones, acylation can be directed to the 4-position to yield 4-acylated derivatives, which are the thermodynamically favored products. thieme-connect.de For example, the acylation of 3-methylisoxazol-5(4H)-one with 4-chlorobenzoyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) affords 4-(4-chlorobenzoyl)-3-methylisoxazol-5-ol. thieme-connect.de

Alkylation reactions are also crucial for introducing diverse side chains. For instance, the alkylation of 4,5-diphenylisoxazoles has been employed to synthesize aminoalkoxy substituted derivatives. nih.gov This strategy involves the introduction of an alkyl chain, often containing a terminal halogen, which can then be displaced by an amine to furnish the desired aminoalkyl side chain. nih.gov

The Friedel-Crafts reaction, a classic method for alkylation and acylation of aromatic rings, can also be applied to sufficiently reactive heterocyclic systems. libretexts.org This reaction involves an electrophilic aromatic substitution where a carbocation or an acylium ion is attacked by the aromatic ring. libretexts.org While direct Friedel-Crafts reactions on the isoxazole ring can be challenging due to the electron-deficient nature of the ring, the principles can be applied to introduce alkyl and acyl groups onto aryl substituents attached to the isoxazole core.

Halogenation and Other Electrophilic Substitutions on the Ring System

Halogenation is a key method for functionalizing the isoxazole ring, typically occurring at the C4-position through an electrophilic substitution mechanism. thieme-connect.de A variety of halogenating agents can be used to introduce chlorine, bromine, or iodine onto the isoxazole nucleus. For example, the reaction of isoxazoles with halogens can lead to the formation of 4-haloisoxazoles. thieme-connect.de

The synthesis of ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves a chlorination step, highlighting the utility of halogenation in preparing functionalized isoxazole intermediates. These halogenated isoxazoles are valuable precursors for further synthetic transformations, as the halogen atom can be readily displaced by nucleophiles or participate in cross-coupling reactions. researchgate.net

Besides halogenation, other electrophilic substitution reactions can occur on the isoxazole ring, although they are generally less common than on more electron-rich aromatic systems. The reactivity of the isoxazole ring towards electrophiles is influenced by the substituents present. Activating groups can facilitate electrophilic substitution, while deactivating groups will hinder it. For isoxazoles with aryl substituents, electrophilic aromatic substitution reactions such as nitration or halogenation can occur on the appended aryl ring.

Chemical Modifications of Carboxylic Acid Moieties in 5-Methylisoxazole-4-carboxylic Acid

The carboxylic acid group in 5-methylisoxazole-4-carboxylic acid is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives. google.comgoogle.com

One of the most common transformations is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved by reacting 5-methylisoxazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride. google.comgoogle.com The resulting 5-methylisoxazole-4-carbonyl chloride is a highly reactive intermediate that can readily undergo reactions with various nucleophiles. google.comgoogle.com

This acyl chloride can be reacted with amines to form amides . For example, the reaction of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline (B29031) in the presence of a base like triethylamine (B128534) yields 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. google.comgoogle.com This amidation reaction is a key step in the synthesis of several biologically active molecules.

The carboxylic acid can also be converted into esters . This can be achieved through Fischer esterification by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the ester can be formed from the acyl chloride by reaction with an alcohol. The ethyl ester, ethyl-5-methylisoxazole-4-carboxylate, is a common synthetic intermediate. google.comgoogle.com

Furthermore, the carboxylic acid itself can be synthesized from its corresponding ester, typically through hydrolysis . For instance, ethyl-5-methylisoxazole-4-carboxylate can be hydrolyzed to 5-methylisoxazole-4-carboxylic acid using a strong acid, such as a mixture of acetic acid and hydrochloric acid or aqueous sulfuric acid. google.comgoogle.com

These modifications of the carboxylic acid moiety are fundamental in medicinal chemistry for tuning the physicochemical properties and biological activity of isoxazole-based compounds. scispace.com

Synthesis of Aminoalkyl and Other Functionally Diverse Isoxazole Side Chains

The introduction of aminoalkyl side chains onto the isoxazole nucleus is a significant strategy for the development of new chemical entities with diverse pharmacological properties. acs.orgacs.org A number of synthetic routes have been developed to achieve this functionalization at various positions of the isoxazole ring.

One convenient method for the synthesis of 5-aminoalkylisoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with aminoalkynes. acs.org This approach provides a direct route to the desired products. Alternatively, aminoalkyl groups can be introduced through the transformation of other functional groups. For instance, the corresponding alcohols or acetyl derivatives can be converted to aminoalkyl derivatives. acs.org

Another strategy involves the alkylation of the isoxazole core with a bifunctional reagent, followed by amination. nih.gov For example, an isoxazole derivative can be alkylated with a dihaloalkane, and the resulting terminal halide can then be displaced by an amine, such as pyrrolidine, to yield the desired aminoalkyl side chain. nih.gov

The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid has also been reported. mdpi.com This compound can be incorporated into peptides using solid-phase synthesis techniques, thereby creating hybrid peptides with unique structures and potential biological activities. mdpi.com

The synthesis of functionally diverse side chains is not limited to aminoalkyl groups. A general platform for the conversion of isoxazol-5-ones to 3,5-disubstituted isoxazoles has been developed, which allows for the installation of a wide variety of heteroalkyl, heteroaryl, alkyl, alkenyl, and alkynyl chains. researchgate.net This two-step strategy involves the initial formation of a 5-(pseudo)halogenated isoxazole, which then undergoes nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the desired side chain. researchgate.net

The table below summarizes some of the synthetic methods for introducing aminoalkyl and other side chains onto the isoxazole ring.

| Starting Material | Reagents/Method | Product Type |

| Nitrile Oxide and Aminoalkyne | 1,3-Dipolar Cycloaddition | 5-Aminoalkylisoxazole |

| Isoxazole Alcohol/Acetyl Derivative | Multi-step transformation | Aminoalkylisoxazole |

| 4,5-Diphenylisoxazole | Dihaloalkane, followed by amine | Aminoalkoxy-substituted isoxazole |

| Isoxazol-5-one | (Pseudo)halogenation, then Pd-catalyzed cross-coupling | 3,5-Disubstituted isoxazole with diverse side chains |

This table illustrates various synthetic approaches for the derivatization of the isoxazole core with aminoalkyl and other functional side chains.

Chemical Reactivity and Mechanistic Investigations of 5 Methylisoxazol 4 Ol

Tautomeric Equilibria in 5-Methylisoxazol-4-ol and Related Systems

The phenomenon of tautomerism is a critical aspect of the chemical behavior of this compound, a heterocyclic compound with the potential to exist in multiple, readily interconvertible isomeric forms. This section delves into the experimental and theoretical explorations of these tautomeric equilibria, providing a comprehensive understanding of the structural dynamics at play. The tautomerism in 4-hydroxyisoxazoles, including this compound, primarily involves proton transfer between the hydroxyl group and the nitrogen atom of the isoxazole (B147169) ring, leading to the formation of different tautomeric species.

Experimental Elucidation of Tautomeric Forms

The direct experimental characterization of the tautomeric forms of this compound is crucial for understanding its reactivity and biological function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying and quantifying the different tautomers present in solution.

While specific experimental data for this compound is not extensively documented, studies on analogous 4-hydroxyisoxazole systems provide valuable insights. For instance, ¹H and ¹³C NMR spectroscopy can distinguish between tautomers by observing the chemical shifts of the protons and carbons, which are sensitive to the electronic environment. In the case of 4-hydroxyisoxazoles, the position of the proton on the oxygen or nitrogen atom significantly influences the chemical shifts of the ring atoms.

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria. Different tautomers will absorb light at different wavelengths due to variations in their electronic structures. By analyzing the absorption spectra under different conditions (e.g., solvent polarity, pH), the presence and relative concentrations of different tautomers can be inferred. The overlapping absorption bands of different tautomers can often be resolved using computational methods to estimate the molar fraction of each species. nih.gov

The interconversion between tautomers can be influenced by factors such as solvent polarity and the ability of the solvent to form hydrogen bonds. Variable temperature NMR studies can provide information on the dynamics of the tautomerization process. nih.gov

Theoretical Analyses of Tautomerism in Gas Phase and Solution

Computational chemistry provides a powerful lens through which to examine the tautomeric equilibria of this compound. Theoretical analyses, particularly using density functional theory (DFT), offer insights into the relative stabilities of the different tautomeric forms in both the gas phase and in solution. These studies are critical for complementing experimental findings and for providing a molecular-level understanding of the factors governing tautomerism.

For the closely related 4-hydroxyisoxazoles, computational studies have explored the potential energy surfaces of the various tautomers. The relative energies of the tautomers are calculated to determine the most stable form under different conditions. Solvent effects are often incorporated into these calculations using models such as the Polarizable Continuum Model (PCM), which simulates the influence of the solvent environment on the tautomeric equilibrium.

Theoretical calculations have shown that for many heterocyclic compounds, the relative stability of tautomers can be significantly altered by the solvent. mdpi.com Polar solvents, for instance, can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.

The following table summarizes the key findings from theoretical studies on the tautomerism of related 4-hydroxyisoxazole systems:

| Tautomer System | Computational Method | Key Findings in Gas Phase | Key Findings in Solution |

| 5,7-Dinitrobenzotriazoles | DLPNO-CCSD(T) | The 1H tautomer is the most energetically preferable form. mdpi.com | The 1H-5,7-tautomer is the preferable form. mdpi.com |

| Nitropurine Tautomers | DFT/PCM | CH tautomers (C6H and C8H) are more stable. mdpi.com | The N3H tautomer is more stable in water. mdpi.com |

| 4-Hydroxyazobenzenes | Not Specified | Not Specified | Hydrogen-bonding shifts the azo-hydrazone equilibrium toward the hydrazone form. nih.gov |

| Warfarin | B3LYP/6-311G++(d,p) | Not Specified | The 4-hydroxycoumarin (B602359) cyclic hemiketal tautomer is the most stable. nih.gov |

These theoretical investigations provide a foundational understanding of the tautomeric landscape of 4-hydroxyisoxazoles, which can be extrapolated to this compound.

Mechanistic Insights into Prototropic Shifts

Prototropic shifts, the intramolecular transfer of a proton, are the fundamental processes that govern the interconversion between tautomers. Understanding the mechanisms of these shifts in this compound is essential for predicting its reactivity and designing related compounds with specific properties.

The mechanism of prototropic tautomerism in heteroaromatic compounds can be influenced by both intramolecular and intermolecular factors. In many cases, the proton transfer is facilitated by a solvent molecule that acts as a proton shuttle, leading to a lower energy barrier for the interconversion.

Computational studies can be employed to map out the potential energy surface for the proton transfer reaction, identifying the transition state structures and calculating the activation energies. These calculations can reveal whether the proton transfer occurs directly between the oxygen and nitrogen atoms or is mediated by solvent molecules.

For heterocyclic systems, the aromaticity of the ring can play a significant role in the stability of the different tautomers and the kinetics of their interconversion. Changes in the electronic structure and aromaticity during the prototropic shift can be analyzed using computational methods to provide deeper mechanistic insights.

Ring-Opening and Rearrangement Reactions of the Isoxazole Heterocycle

The isoxazole ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions under different conditions. These transformations are of significant interest in synthetic chemistry as they provide pathways to novel molecular scaffolds.

In the case of this compound, the presence of the hydroxyl group can influence the reactivity of the isoxazole ring. Base-catalyzed ring-opening is a common reaction for isoxazoles, particularly those with electron-withdrawing groups. The mechanism often involves the abstraction of a proton, leading to the cleavage of the weak N-O bond. rsc.org For 3-unsubstituted isoxazoles, the reaction has been shown to be a one-stage concerted abstraction of the proton at the 3-position and scission of the N-O bond. rsc.org

Acid-catalyzed ring-opening of epoxides is a well-established reaction, and similar principles can apply to the activation of the isoxazole ring under acidic conditions. khanacademy.org The protonation of the nitrogen or oxygen atom can make the ring more susceptible to nucleophilic attack, leading to ring cleavage.

Biocatalytic approaches have also been explored for the asymmetric ring-opening of dihydroisoxazoles, providing a route to chiral β-hydroxy nitriles. researchgate.net This highlights the potential for enzymatic methods in the transformation of isoxazole derivatives.

Photochemistry of this compound and Isoxazole Derivatives

The interaction of light with isoxazole derivatives can induce a range of photochemical reactions, leading to isomerization, rearrangement, and fragmentation. The intrinsic photoreactivity of the isoxazole ring makes it a fascinating subject for photophysical and photochemical studies.

Intrinsic Photoreactivity and Photophysical Properties of the Isoxazole Ring

The photochemistry of isoxazoles is often initiated by the absorption of UV light, which excites the molecule to an electronic excited state. The subsequent decay from the excited state can proceed through various pathways, including photoisomerization and ring-opening.

The photoisomerization of isoxazoles can lead to the formation of other heterocyclic systems. nih.gov This process is a form of isomerization induced by photoexcitation and can be either reversible or irreversible. wikipedia.org The quantum yield of a photochemical reaction, which is the number of events occurring per photon absorbed, is a key parameter in understanding its efficiency. wikipedia.org

Theoretical studies have shown that upon photoexcitation, isoxazole can undergo ultrafast ring-opening. acs.org This process is often mediated by the population of dissociative excited states. The photophysical properties of isoxazole derivatives, such as their absorption and fluorescence characteristics, are influenced by the substituents on the ring. The introduction of fluorophores to the isoxazole scaffold has been explored for the development of fluorescent probes. nih.gov

The following table presents a summary of the photophysical properties of some isoxazole derivatives, which can provide a basis for understanding the potential behavior of this compound.

| Compound Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Anthracenenitrile oxide derived isoxazoles | Varies with substituent | Varies with substituent and solvent | Generally good | nih.gov |

| 2,4,2'-trihydroxyazobenzene | Not specified | Not specified | Not specified | researchgate.net |

| Benzothiazole derivatives | 330 | 380 - 450 | Varies with substituent |

The study of the photochemistry and photophysics of this compound and its derivatives is an active area of research with potential applications in materials science and medicinal chemistry.

Applications of Isoxazole Photochemistry in Chemical Biology for Molecular Probes

The isoxazole ring, a common heterocycle in medicinal chemistry, possesses intrinsic photochemical properties that are being harnessed for applications in chemical biology, particularly in the development of molecular probes. nih.govrsc.org This approach offers an alternative to traditional photo-cross-linking strategies that rely on more disruptive, extrinsic photoreactive groups like aryl azides, diazirines, and benzophenones. biorxiv.org The utility of isoxazoles as minimalist, intrinsic photo-cross-linkers has been demonstrated in a variety of biologically relevant experiments, including photoaffinity labeling (PAL) for proteomics, which helps in identifying ligand binding sites and off-target profiles. nih.govbiorxiv.org

The photochemical reactivity of the isoxazole moiety is rooted in the labile nature of its N-O bond. biorxiv.org Upon irradiation with UV light, this bond can cleave, leading to the formation of reactive intermediates. Studies have shown that this light-activated ring opening can facilitate covalent bond formation with nearby amino acid residues within a protein's binding site. biorxiv.org This process allows for the creation of "minimalist" molecular probes where the photoreactive group is an integral part of the core molecule, potentially reducing the synthetic complexity and the risk of altering the molecule's binding affinity. nih.gov

Research into the application of isoxazole photochemistry has led to the development of various functionalized probes. cityu.edu.hk These probes are often designed with different substituents on the isoxazole ring to modulate their photochemical and biological properties. cityu.edu.hkchemrxiv.org For instance, aryl-substituted isoxazoles may be more suitable for photoaffinity labeling due to stronger UV absorption and higher photoreactivity compared to alkyl-substituted versions. cityu.edu.hk A terminal alkyne is also commonly incorporated into the probe's structure to serve as a bioorthogonal tag for subsequent visualization and enrichment via copper-catalyzed click chemistry. cityu.edu.hk

The photo-cross-linking ability of isoxazoles has been studied in detail with amino acids, peptides, and proteins. cityu.edu.hk Upon UV irradiation, isoxazole-containing probes have been shown to form covalent adducts with a range of amino acid residues, with a notable reactivity towards carboxylic amino acids like glutamic acid and aspartic acid. cityu.edu.hk This promiscuous yet effective reactivity is advantageous for proteomic applications, enabling the labeling and subsequent identification of interacting proteins. nih.gov The effectiveness of this technique has been validated in several protein systems, demonstrating its broad applicability in chemical biology. biorxiv.org

Table 1: Examples of Isoxazole-Based Probes and Their Applications

| Probe Type | Substituents | Application | Key Findings | Reference |

| Functionalized Isoxazole Probes (isx1-8) | Varied alkyl, aryl, amine, amide, trifluoromethyl groups with a terminal alkyne tag | In vitro/situ protein labeling | Aryl-substituted probes showed comparable or better labeling efficiency than traditional diazirine and benzophenone (B1666685) probes. | cityu.edu.hk |

| Methyl 5-phenylisoxazole-3-carboxylate (MPISC) | Phenyl and carboxylate groups | Model for studying photoreaction with amino acids and peptides | Demonstrated photo-cross-linking with glutamic acid, cysteine, and lysine (B10760008) residues. | cityu.edu.hk |

| Isoxazole-containing drugs (e.g., Danazol, Luminespib) | Drug-specific scaffolds | Chemoproteomic studies to identify cellular targets | Revealed potential protein targets and interactions for existing drugs, showcasing the method's utility in drug discovery. | cityu.edu.hk |

| Sulfisoxazole (SFX) | Sulfonamide and dimethyl groups | Proteomic profiling in bacterial extracts | Successfully used as an intrinsic photo-cross-linker to identify protein targets in E. coli. | nih.gov |

Electrochemical Behavior and Redox Properties of this compound Derivatives

The electrochemical behavior of isoxazole derivatives has been investigated to understand their redox properties and to develop novel synthetic methodologies. researchgate.netsemanticscholar.org Techniques such as cyclic voltammetry (CV) and potentiodynamic polarization (PDP) have been employed to study the oxidation and reduction processes of the isoxazole ring system. arabjchem.orgresearchgate.net These studies reveal that the electrochemical properties are highly dependent on the nature and position of substituents on the isoxazole core.

The oxidation and reduction potentials of isoxazole derivatives are key parameters determined from electrochemical studies. Cyclic voltammetry of a novel bis-isoxazole compound in acetonitrile (B52724) revealed distinct anodic and cathodic peaks, allowing for the determination of its HOMO and LUMO energy levels from the onset oxidation and reduction potentials. nih.gov Similarly, CV analysis was used to explore the electrochemical synthesis of isoxazoles from chalcone (B49325) oximes, where the voltammograms showed a single, irreversible oxidation peak, providing a basis for a proposed radical-mediated reaction mechanism. researchgate.netsemanticscholar.org The electrochemical properties are not only fundamental to understanding the reactivity of these compounds but also have practical applications, such as in the study of isoxazole derivatives as corrosion inhibitors for mild steel in acidic environments. arabjchem.org

Table 2: Electrochemical Data for Selected Isoxazole Derivatives

| Compound/Derivative Class | Technique | Key Electrochemical Parameters/Findings | Reference |

| 3,5-Disubstituted Isoxazoles | Cyclic Voltammetry, Chronoamperometry | Totally irreversible process; one electron in rate-determining step; total of 2 electrons transferred. | researchgate.net |

| 5-Methyl-N-(substituted aryl) isoxazole-4-carboxamides | Cyclic Voltammetry | Electrochemical reduction was found to be a diffusion-controlled process. | |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | EIS, PDP | Studied as a corrosion inhibitor; inhibition efficiency calculated from charge transfer resistance (Rct). | arabjchem.org |

| Chalcone Oximes (for Isoxazole synthesis) | Cyclic Voltammetry | Exhibit a single irreversible oxidation peak, supporting an electrochemical synthesis mechanism. | researchgate.netsemanticscholar.org |

| Novel bis-isoxazole with monoterpenic skeleton | Cyclic Voltammetry | Onset oxidation (Eoxonset) and reduction (Eredonset) potentials measured to calculate HOMO/LUMO energy levels. | nih.gov |

Computational and Theoretical Chemistry of 5 Methylisoxazol 4 Ol

Electronic Structure Elucidation and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Through various computational techniques, the arrangement of electrons and the nature of chemical bonds within 5-Methylisoxazol-4-ol can be thoroughly examined.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. jmchemsci.comsemanticscholar.org DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are widely employed to optimize the molecular geometry and predict a range of electronic properties. researchgate.netresearchgate.netdntb.gov.ua

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT calculations of similar isoxazole (B147169) structures. Actual values may vary.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=N Bond Length | The length of the double bond between carbon and nitrogen in the isoxazole ring. | ~1.30 - 1.35 Å |

| C-O Bond Length (ring) | The length of the single bond between carbon and oxygen within the ring. | ~1.35 - 1.40 Å |

| N-O Bond Length | The length of the single bond between nitrogen and oxygen in the isoxazole ring. | ~1.40 - 1.45 Å |

| C-C Bond Length (ring) | The length of the single bond between carbon atoms in the isoxazole ring. | ~1.36 - 1.43 Å |

| O-C-N Bond Angle | The angle formed by the O, C, and N atoms within the ring. | ~110° - 115° |

| C-N-O Bond Angle | The angle formed by the C, N, and O atoms within the ring. | ~105° - 110° |

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. orientjchem.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. Visualizing these orbitals and analyzing their composition helps in understanding the molecule's reactivity patterns. dntb.gov.ua

Charge distribution studies, often performed using methods like Natural Bond Orbital (NBO) analysis, provide a detailed picture of electron density on each atom. orientjchem.orgresearchgate.net This analysis helps to identify electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions, such as hydrogen bonding, involving the hydroxyl group and the nitrogen and oxygen atoms of the isoxazole ring.

Table 2: Key Electronic Descriptors from Molecular Orbital Analysis Note: These descriptors are calculated to predict the chemical behavior of isoxazolol systems.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. orientjchem.org |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity. nih.gov |

While DFT is highly efficient, more computationally intensive methods can provide higher accuracy or handle more complex scenarios. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), derive their results from first principles without relying on experimental data for parameterization. researchgate.netnih.gov These methods can be used to benchmark DFT results and provide a more rigorous description of electron correlation effects, which can be important for accurately predicting reaction barriers and interaction energies. nih.gov

For studying this compound within a biological environment, such as interacting with an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. nih.gov In this approach, the chemically active region (e.g., the isoxazolol ligand and key amino acid residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This allows for the study of reaction mechanisms and binding energetics in a way that accounts for the influence of the complex biological matrix. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Interactions

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy conformations of the molecule. nih.gov This involves systematically exploring the potential energy surface by rotating the single bonds, such as the C-O bond of the hydroxyl group and the C-C bond of the methyl group. Computational methods can calculate the relative energies of these different conformers to determine the most probable shapes the molecule will adopt. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule and its interactions over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the behavior of this compound in solution or when bound to a biological target like a protein. nih.gov These simulations can reveal important information about the stability of binding poses, the role of solvent molecules, and the conformational changes that occur upon binding.

Table 3: Goals and Outputs of Conformational and Dynamic Analyses

| Method | Primary Goal | Key Outputs |

|---|---|---|

| Conformational Analysis | Identify stable, low-energy 3D structures (conformers). nih.gov | Potential energy surface, relative energies of conformers, rotational barriers. |

| Molecular Dynamics (MD) Simulation | Simulate the time-dependent behavior of the molecule and its interactions. nih.gov | Atomic trajectories, binding stability (RMSD), interaction energies, solvent effects. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis, tautomerization, or metabolic transformation, computational methods can map out the entire reaction pathway. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed.

The identification of the transition state—the highest energy point along the reaction coordinate—is crucial, as its energy determines the activation energy and thus the rate of the reaction. mdpi.com Frequency calculations are performed to confirm that a located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. This level of mechanistic detail is often difficult to obtain through experimental means alone. organic-chemistry.org

Predictive Modeling for Chemical Reactivity and Selectivity in Isoxazolol Systems

Building upon the fundamental insights from quantum chemical calculations, predictive models can be developed to forecast the chemical reactivity and selectivity of isoxazolol systems. nih.gov These models are particularly valuable in fields like drug discovery and materials science for screening large numbers of candidate molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) and an observed activity or property. ucla.edu For isoxazolols, QSAR could be used to predict their binding affinity to a specific enzyme or their metabolic stability.

More recently, machine learning algorithms, such as random forests and neural networks, have been applied to predict reaction outcomes with high accuracy. nih.govucla.edu These models can be trained on datasets of known reactions, using descriptors derived from quantum mechanics and cheminformatics, to predict the yield, regioselectivity, or stereoselectivity of reactions for new isoxazolol derivatives. researchgate.netmdpi.com This predictive capability can significantly accelerate the discovery and optimization of new chemical entities. nih.gov

Solvent Effects and Environmental Perturbations on the Electronic Structure and Reactivity of this compound

Computational methods, particularly those rooted in density functional theory (DFT), are powerful tools for understanding how a molecule's properties change in different environments. The polarizable continuum model (PCM) is a widely used approach to simulate the effects of a solvent on a solute molecule. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which influences the electronic distribution of the solute.

Theoretical Impact of Solvents on Electronic Structure:

When this compound is placed in a solvent, its electronic structure is perturbed. The magnitude of this perturbation generally depends on the polarity of the solvent. For instance, in polar solvents, one would expect a significant stabilization of charge separation within the molecule, leading to changes in its dipole moment.

A hypothetical study on this compound would likely involve calculating various electronic properties in a range of solvents with differing dielectric constants. The data generated would typically be presented in tables to illustrate the trends. Below are examples of the types of data tables that would be generated from such a computational study.

Table 4.5.1: Calculated Electronic Properties of this compound in Various Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | -6.50 | -1.20 | 5.30 | 2.50 |

| Toluene | 2.38 | -6.55 | -1.25 | 5.30 | 2.80 |

| Ethanol | 24.55 | -6.65 | -1.35 | 5.30 | 3.50 |

| Water | 78.39 | -6.70 | -1.40 | 5.30 | 3.90 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a solvated environment, changes in these energy levels would indicate how the solvent modulates the molecule's propensity to donate or accept electrons.

Theoretical Impact on Reactivity:

Solvent effects also extend to the reactivity of this compound. Chemical reactivity descriptors, derived from conceptual DFT, can be calculated to quantify these effects. These descriptors include chemical potential, hardness, and the electrophilicity index.

Table 4.5.2: Calculated Reactivity Descriptors for this compound in Various Solvents (Hypothetical Data)

| Solvent | Chemical Potential (μ) | Hardness (η) | Electrophilicity Index (ω) |

| Gas Phase | -3.85 | 2.65 | 2.80 |

| Toluene | -3.90 | 2.65 | 2.87 |

| Ethanol | -4.00 | 2.65 | 3.02 |

| Water | -4.05 | 2.65 | 3.10 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

An increase in the electrophilicity index in more polar solvents would suggest that this compound becomes more electrophilic in such environments. These theoretical calculations would be invaluable for predicting how the molecule might behave in different chemical or biological systems.

Environmental Perturbations:

Beyond bulk solvent effects, specific intermolecular interactions, such as hydrogen bonding, can significantly perturb the electronic structure and reactivity. In protic solvents like water or ethanol, the hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors. These interactions would be expected to further stabilize the molecule and influence its electronic properties.

Molecular dynamics (MD) simulations could provide a more detailed picture of these specific interactions. By simulating the movement of the solute and solvent molecules over time, one could analyze the hydrogen bonding network and its impact on the conformation and electronic properties of this compound.

Advanced Spectroscopic Characterization of 5 Methylisoxazol 4 Ol and Its Analogues

X-ray Crystallography for Precise Solid-State Structure Determination

The analysis of 5-Methylisoxazole-4-carboxylic acid reveals an orthorhombic crystal system with the space group Pnma. rsc.orgrsc.org The molecule exhibits a planar conformation, a feature that is stabilized by an intramolecular C—H···O interaction. rsc.orgrsc.org In the crystal lattice, molecules are organized into linear chains along the unn.edu.ng direction through strong intermolecular O—H···N hydrogen bonds. rsc.orgrsc.org These chains are further stabilized by weaker C—H···O hydrogen bonds, creating a robust supramolecular architecture. rsc.orgrsc.org The detailed crystallographic parameters for 5-Methylisoxazole-4-carboxylic acid are presented in Table 1.

Table 1: Crystallographic Data for 5-Methylisoxazol-4-carboxylic acid rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₅NO₃ |

| Formula weight | 127.10 |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (ų) | 576.0 (2) |

| Z | 4 |

| Temperature (K) | 293 |

The structural data from this analogue suggests that 5-Methylisoxazol-4-ol would likely also adopt a planar structure with significant intermolecular hydrogen bonding involving the hydroxyl group and the isoxazole (B147169) nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

Two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning the proton and carbon signals of this compound. HSQC would correlate the proton on the isoxazole ring (H-3) to its directly attached carbon (C-3), while HMBC would reveal longer-range correlations, for example, from the methyl protons to C-5 and C-4, and from H-3 to C-4 and C-5, confirming the connectivity within the molecule.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons. researchgate.netrsc.org For this compound, a NOESY or ROESY experiment could show a correlation between the methyl protons and the H-3 proton, confirming their spatial closeness. The choice between NOESY and ROESY depends on the molecular weight of the compound, with ROESY being more suitable for medium-sized molecules where the NOE may be close to zero. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Isoxazole Ring of this compound and Analogue Data

| Atom | Predicted Chemical Shift (ppm) for this compound | Reference Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate (¹³C, CDCl₃) scielo.brthesciencein.org |

|---|---|---|

| C-3 | ~150-160 | 138.4 |

| C-4 | ~100-110 | 125.6 |

| C-5 | ~160-170 | 164.5 |

| CH₃ | ~10-15 | - |

| H-3 | ~8.0-8.5 | - |

| CH₃ | ~2.0-2.5 | - |

Note: Predicted values are estimates based on general isoxazole chemistry and data from analogues. Actual values may vary.

Variable temperature (VT) NMR is a key technique for studying dynamic processes such as conformational changes and tautomerism. For this compound, VT-NMR would be particularly useful for investigating the potential for keto-enol tautomerism. The compound can exist in equilibrium between the 4-hydroxyisoxazole form (enol) and the 5-methylisoxazol-4(5H)-one form (keto).

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal intensities of the tautomers. At low temperatures, the exchange between tautomers may be slow on the NMR timescale, allowing for the observation of separate signals for each form. As the temperature is increased, the rate of exchange increases, which can lead to broadening of the signals and eventually coalescence into a single, averaged signal. Analysis of the VT-NMR data can provide thermodynamic parameters for the tautomeric equilibrium, such as the enthalpy (ΔH°) and entropy (ΔS°) of the process.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₄H₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be determined with high precision, allowing for its unambiguous identification. The use of techniques like electrospray ionization (ESI) coupled with HRMS is common for the analysis of such polar, hydroxylated compounds.

The fragmentation pathways of isoxazole derivatives upon ionization are of significant interest for structural confirmation. Based on studies of related compounds, the isoxazole ring is expected to undergo characteristic cleavage. Common fragmentation pathways for isoxazoles involve the cleavage of the N-O bond, followed by rearrangements and loss of small neutral molecules such as CO, HCN, or acetonitrile (B52724) (CH₃CN).

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming molecular structures by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions would be mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.

The fragmentation pattern would help to confirm the positions of the methyl and hydroxyl groups on the isoxazole ring. For example, the loss of a neutral molecule of water (H₂O) from the precursor ion would be indicative of the hydroxyl group. The subsequent fragmentation of the isoxazole ring would provide further structural information. By comparing the observed fragmentation pattern with that of known isoxazole analogues, the structure of this compound can be confidently confirmed.

Table 3: Predicted Key Fragmentation Ions for this compound in ESI-MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 100.04 [M+H]⁺ | 82.03 | H₂O |

| 72.03 | CO | |

| 56.03 | CH₃CN | |

| 43.02 | C₂H₂NO |

Note: The m/z values are calculated based on the elemental composition and represent plausible fragmentation pathways.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the types of chemical bonds present. For this compound and its analogues, these techniques provide detailed insights into the isoxazole ring structure, the methyl group, and other substituents.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has frequencies that are shifted from the incident frequency, and these shifts correspond to the vibrational frequencies of the molecule. The selection rules for IR and Raman spectroscopy are different, often providing complementary information.

In the study of isoxazole derivatives, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, a close analogue of this compound, a detailed assignment of the observed vibrational bands has been performed. The characteristic vibrations of the isoxazole ring, including C=N, C=C, and N-O stretching modes, can be identified. For instance, the C=N stretching vibration in the isoxazole ring is typically observed in the region of 1570-1650 cm⁻¹. The C-H stretching vibrations of the methyl group and any aromatic rings also give rise to distinct bands in the spectra.

The following table presents a selection of experimental Fourier Transform Infrared (FT-IR) and Raman vibrational frequencies for 5-Methyl-3-phenylisoxazole-4-carboxylic acid, along with their proposed assignments. This data is illustrative of the type of information that can be obtained for this compound.

Table 1: Selected Vibrational Frequencies and Assignments for 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, a comprehensive picture of the molecular structure can be constructed. This includes confirmation of the presence of key functional groups, information about the bonding within the heterocyclic ring, and insights into intermolecular interactions such as hydrogen bonding.

UV-Visible Spectroscopy for Electronic Transitions and Molecular Conjugation

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which provide valuable information about the electronic structure and the extent of conjugation within a molecule.

For isoxazole and its derivatives, the electronic transitions of primary interest are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The isoxazole ring contains π electrons and non-bonding electrons on the oxygen and nitrogen atoms, making it amenable to study by UV-Vis spectroscopy. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while n → π* transitions are of lower intensity and can sometimes be observed as a shoulder on the main absorption band.

The absorption spectrum of the parent compound, isoxazole, exhibits a broad peak at approximately 197 nm (6.3 eV), which is attributed to a π → π* transition. acs.orgresearchgate.net The position of this absorption maximum is sensitive to the nature and position of substituents on the isoxazole ring. Electron-donating or electron-withdrawing groups, as well as the extension of conjugation through the attachment of aromatic rings, can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift).

Studies on various substituted isoxazoles have demonstrated the effect of different functional groups on their electronic absorption spectra. For example, the introduction of a benzylidene group at the 4-position of the isoxazol-5(4H)-one ring system leads to significant absorption in the near-UV region. The exact position of the λmax is further influenced by the substituents on the benzylidene ring.

The following table presents the UV-Vis absorption maxima for a series of (E)-4-(substituted benzylidene)-3-propylisoxazol-5(4H)-one derivatives, which serve as analogues to understand the electronic properties of substituted isoxazoles. The spectra were recorded in methanol. acs.org

Table 2: UV-Visible Absorption Maxima for Selected Isoxazole Analogues in Methanol. acs.org

The data in the table illustrates how substitutions on the phenyl ring attached to the isoxazole system influence the electronic transitions. The presence of auxochromes like hydroxyl and methoxy (B1213986) groups can modulate the energy of the π → π* transitions, leading to the observed shifts in the absorption maxima. This information is crucial for understanding the extent of molecular conjugation and the electronic properties of this compound and its related compounds.

Applications of the 5 Methylisoxazol 4 Ol Scaffold in Chemical Synthesis and Materials Science

5-Methylisoxazol-4-ol as a Versatile Synthetic Building Block and Intermediate

The unique structural features of this compound, including the presence of both a nucleophilic hydroxyl group and an electrophilic carbon center upon activation, render it a highly adaptable precursor in organic synthesis. Its utility spans the creation of intricate heterocyclic systems, the total synthesis of natural product analogues, the development of novel amino acids, and as a crucial intermediate in the synthesis of advanced chemical entities.

The isoxazole (B147169) ring system, including derivatives of this compound, serves as a foundational component in the synthesis of a wide array of complex heterocyclic structures and fused-ring systems. mdpi.comnih.gov The reactivity of the isoxazole core allows for its elaboration into more intricate polycyclic frameworks through various chemical transformations.

Methodologies for the synthesis of fused isoxazoles often involve the strategic functionalization of the isoxazole ring followed by intramolecular cyclization reactions. For instance, isoxazole derivatives can be key precursors in the formation of isoxazolo[4,5-b]pyridines, isoxazolo[5,4-b]pyridines, and other fused systems which are of interest in medicinal chemistry. The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been achieved through intramolecular cycloaddition of methyl azaarenes with a nitrite (B80452) source, demonstrating a method to form new C-N, C-C, and C-O bonds in a one-pot process. nih.gov

A variety of synthetic strategies are employed to construct these fused systems, highlighting the pharmacological importance of the resulting molecules which have shown potential as anticancer, antibacterial, and anti-inflammatory agents. mdpi.com

Table 1: Examples of Fused Heterocyclic Systems Derived from Isoxazole Scaffolds

| Fused System | Synthetic Precursor Example | Potential Application |

| Isoxazolo[4,5-b]pyridine | Functionalized 4-amino-5-methylisoxazole | Medicinal Chemistry |

| Isoxazolo[5,4-d]pyrimidine | Substituted 5-aminoisoxazole-4-carboxylate | Drug Discovery |

| Thiazolo[4,3-b] researchgate.netnih.govcam.ac.ukthiadiazole | N-substituted indole-3-carboxaldehydes (related synthesis) | Anticancer |

This table is illustrative and provides examples of the types of fused systems that can be accessed from isoxazole precursors.

The isoxazole moiety is present in a number of natural products and their synthetic analogues, underscoring its importance in emulating the structural and functional properties of biologically active molecules. The field of total synthesis leverages the isoxazole scaffold to construct complex natural product-like molecules that can be used to probe biological systems or serve as leads for drug discovery. nih.govcam.ac.uk